(R)-2-((6-(3-((3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
Overview
Description
A metabolite of Aloesin
Scientific Research Applications
Crystal Structure Analysis
- Crystal Structure of Alogliptin and Its Salts : The compound (R)-2-((6-(3-((3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, known as alogliptin, displays a two-dimensional hydrogen-bonded network in its crystal structure. It has distinct hydrogen-bond connectivity in its free base and benzoate salt forms, showing different conformations in these structures (Gelbrich, Kahlenberg, & Griesser, 2013).
Chemical Synthesis and Characterization
- Novel Dinucleotide Analogs Synthesis : Syntheses of novel dinucleotide analogs, involving derivatives of the compound, have been achieved. These syntheses demonstrate the compound's potential as a versatile precursor in chemical synthesis (Valiyev, Abbasov, Liu, & Tsai, 2010).
- Synthesis of Enantiomers and Acid Derivatives : The compound's enantiomers have been synthesized and characterized, further showing its utility in creating structurally specific derivatives for various applications (Jing, 2011).
Pharmacological and Biological Studies
- Antitumor Activities : Studies on derivatives of this compound have shown selective antitumor activities, highlighting its potential in the development of new therapeutic agents (Jing, 2011).
- In Vitro Pharmacological Screening : Compounds derived from this chemical structure have been screened for antimicrobial and antioxidant properties, suggesting its role in the development of new drugs with potential antimicrobial and antioxidant effects (Dey et al., 2022).
Molecular and Structural Studies
- Structural Studies of Uracil Derivatives : Structural analysis of uracil derivatives related to the compound has been conducted, providing insights into its potential applications in molecular design and structural biology (Liu et al., 2014).
Applications in Organic Chemistry
- Synthesis of Polyamides : The compound has been used in the synthesis of polyamides, showcasing its utility in creating new materials with potential applications in various industrial sectors (Hattori & Kinoshita, 1979).
Mechanism of Action
Target of Action
The primary target of this compound is the FAT1 protein, a key gene that promotes the migration and growth of cancer cells . FAT1 is highly expressed on the plasma membrane of colon cancer cells .
Mode of Action
The compound significantly inhibits the expression of FAT1 in tumor cells . It also promotes the expression of new tumor suppressor genes .
Biochemical Pathways
The compound affects the pathways related to the expression of FAT1 and downstream signaling pathways . By inhibiting FAT1, it disrupts the pathways that promote cancer cell migration and growth .
Pharmacokinetics
The compound has been shown to have a significant cytotoxic activity against human colon cancer cell lines .
Result of Action
The compound has a significant inhibitory effect on tumor growth . In animal experiments, it significantly inhibited tumor growth without significantly affecting the weight of the animals, indicating a high safety profile .
Properties
IUPAC Name |
2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N8O4/c1-35-28(40)14-26(38(30(35)42)18-23-10-5-3-8-21(23)16-32)34-25-12-7-13-37(20-25)27-15-29(41)36(2)31(43)39(27)19-24-11-6-4-9-22(24)17-33/h3-6,8-11,14-15,25,34H,7,12-13,18-20H2,1-2H3/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBZCPZIKAFEEU-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)NC3CCCN(C3)C4=CC(=O)N(C(=O)N4CC5=CC=CC=C5C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N[C@@H]3CCCN(C3)C4=CC(=O)N(C(=O)N4CC5=CC=CC=C5C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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